2-Bromo-4-(difluoromethoxy)pyridine
Overview
Description
2-Bromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a colorless to pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(difluoromethoxy)pyridine is typically synthesized through a multi-step process:
Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under appropriate conditions to form 2,5-diiodopyridine.
Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane in basic conditions to introduce the bromine atom, forming 2-bromo-5-bromoethylpyridine.
Formation of Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with methyl difluoroacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its ability to form various bioactive molecules.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)pyridine depends on the specific reaction it is involved inIn coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Bromo-5-fluoropyridine: Contains a fluorine atom at the 5-position instead of a difluoromethoxy group at the 4-position.
Uniqueness
2-Bromo-4-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific electronic characteristics and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCKEHRGDZTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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